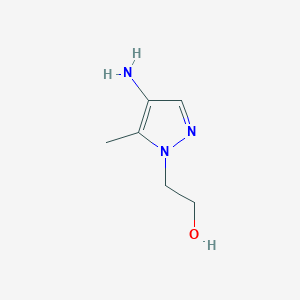
3-Iodo-4-methoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9IO2 and a molecular weight of 228.03 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to an oxolane ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxyoxolane typically involves the iodination of 4-methoxyoxolane. One common method includes the reaction of 4-methoxyoxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-4-methoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxolane ring can be reduced to form different cyclic or acyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced oxolane derivatives.
Applications De Recherche Scientifique
3-Iodo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-methoxyoxolane is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparaison Avec Des Composés Similaires
3-Iodo-4-methoxyaniline: Similar in structure but contains an aniline group instead of an oxolane ring.
3-Iodo-4-methoxybenzyl alcohol: Contains a benzyl alcohol group instead of an oxolane ring.
Uniqueness: 3-Iodo-4-methoxyoxolane is unique due to its oxolane ring structure, which imparts different chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the oxolane ring is required.
Propriétés
Formule moléculaire |
C5H9IO2 |
|---|---|
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
3-iodo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9IO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
Clé InChI |
WFVQOYLPHHYMBC-UHFFFAOYSA-N |
SMILES canonique |
COC1COCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



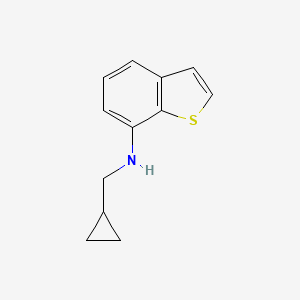

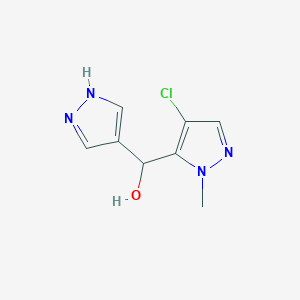
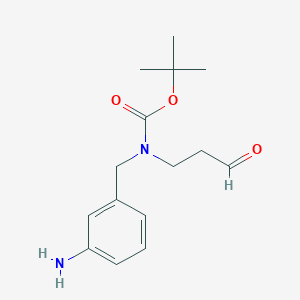

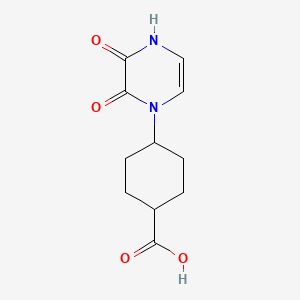

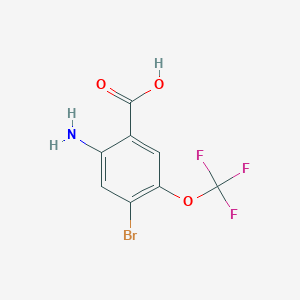



![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
